molecular formula C8H15N3O B1637328 (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine CAS No. 886505-26-6

(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No.: B1637328
CAS No.: 886505-26-6
M. Wt: 169.22 g/mol
InChI Key: BMTPEUPHUQKYSP-UHFFFAOYSA-N
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Description

(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine is an organic compound that features both an imidazole ring and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine typically involves the reaction of 2-methoxyethanol with 1-methyl-1H-imidazole in the presence of a suitable base. The reaction conditions often include:

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxyethyl group and the imidazole ring in (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine makes it unique.

Properties

IUPAC Name

2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-5-3-10-8(11)7-9-4-6-12-2/h3,5,9H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTPEUPHUQKYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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